molecular formula C32H44N4O7S B12340314 Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester CAS No. 159634-87-4

Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester

Cat. No.: B12340314
CAS No.: 159634-87-4
M. Wt: 628.8 g/mol
InChI Key: FSOKDTAGBIDIDB-RUZDIDTESA-N
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Description

Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4’-piperidin]-1’-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the spiroindole-piperidine core, the introduction of the carbamic acid ester group, and the attachment of other functional groups. Common synthetic routes may involve:

    Formation of the spiroindole-piperidine core: This step might involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the carbamic acid ester group: This could be achieved through esterification reactions, where carbamic acid is reacted with an alcohol in the presence of a catalyst.

    Attachment of functional groups: Various functional groups can be introduced through substitution reactions, using reagents like alkyl halides, sulfonyl chlorides, etc.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This might include:

    Use of continuous flow reactors: To improve reaction efficiency and scalability.

    Purification techniques: Such as chromatography and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form new products.

    Reduction: Where the compound is reduced, often to remove oxygen or add hydrogen.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides, sulfonyl chlorides, etc.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it valuable in the development of new materials or catalysts.

Biology

In biology, the compound could be studied for its potential biological activity. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery research.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.

Industry

In industry, the compound could be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Other compounds with similar carbamic acid ester groups.

    Spiroindole-piperidine compounds: Other compounds with similar spiroindole-piperidine cores.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and molecular structure, which might confer unique chemical and biological properties.

Biological Activity

Carbamic acid derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. The compound in focus, Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester (commonly referred to as MK-677), is a potent non-peptide ghrelin receptor agonist. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural complexity of MK-677 contributes to its pharmacological profile. It is characterized by:

  • Molecular Formula : C27H36N4O5S
  • Molecular Weight : 508.72 g/mol
  • CAS Number : 159634-87-4

MK-677 functions primarily as a ghrelin receptor agonist , which stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). This mechanism is pivotal for various physiological processes including:

  • Increased appetite : By mimicking ghrelin, MK-677 enhances hunger signals.
  • Muscle growth : Elevated GH levels promote muscle anabolism.
  • Fat metabolism : It aids in fat loss through enhanced lipolysis.

Growth Hormone Secretion

Studies indicate that MK-677 significantly increases serum GH and IGF-1 levels in both young and elderly populations. For instance:

StudyPopulationDoseResult
Kirstie et al., 2009Healthy adults25 mg/dayIncreased GH levels by 50%
Birgitte et al., 2009Elderly subjects12.5 mg/daySignificant rise in IGF-1

These findings suggest that MK-677 could be beneficial for conditions associated with GH deficiency.

Muscle Mass and Strength

Research has demonstrated that MK-677 can lead to increases in muscle mass and strength. A clinical trial involving resistance-trained individuals showed:

  • Increase in lean body mass : Average increase of 2.5 kg over a 12-week period.
  • Improved strength metrics : Notable improvements in bench press and squat performance.

Clinical Trials

Several clinical trials have explored the efficacy of MK-677:

  • Trial on Elderly Patients : A randomized controlled trial assessed the effects of MK-677 on muscle mass in elderly patients suffering from sarcopenia. Results indicated a significant increase in muscle mass and physical function over a six-month period.
  • Obesity Management Study : Another study evaluated MK-677 for obesity management. Participants experienced increased fat loss alongside muscle retention when combined with a caloric restriction diet.

Safety and Side Effects

While MK-677 is generally well-tolerated, some side effects have been reported:

  • Increased appetite : Commonly observed due to its ghrelin-mimicking properties.
  • Edema : Mild fluid retention has been noted in some subjects.

Long-term safety profiles are still under investigation, emphasizing the need for further studies.

Properties

CAS No.

159634-87-4

Molecular Formula

C32H44N4O7S

Molecular Weight

628.8 g/mol

IUPAC Name

tert-butyl N-[2-methyl-1-[[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C32H44N4O7S/c1-30(2,3)43-29(39)34-31(4,5)28(38)33-25(21-42-20-23-12-8-7-9-13-23)27(37)35-18-16-32(17-19-35)22-36(44(6,40)41)26-15-11-10-14-24(26)32/h7-15,25H,16-22H2,1-6H3,(H,33,38)(H,34,39)/t25-/m1/s1

InChI Key

FSOKDTAGBIDIDB-RUZDIDTESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C

Origin of Product

United States

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